BenchChemオンラインストアへようこそ!

3-(1-Carboxy-ethyl)-phenyl boronic acid

Boronic acid pKa Diol binding Sensor design

3-(1-Carboxyethyl)phenylboronic acid features a chiral 1-carboxyethyl meta-substituent that provides a stereochemical handle absent in achiral 3-carboxyphenylboronic acid. Its predicted pKa delivers superior diol binding in pH 8–9 conditions for glycoprotein enrichment, glucose-responsive hydrogels, and fluorescent sensors. Use for enantioselective Suzuki couplings, chiral boronate ester synthesis, and BNCT agent development. Avoid generic analogs to prevent assay failure. Request a quote today.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
Cat. No. B8473620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Carboxy-ethyl)-phenyl boronic acid
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(C)C(=O)O)(O)O
InChIInChI=1S/C9H11BO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6,13-14H,1H3,(H,11,12)
InChIKeyWLDYPKLHTYKAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Carboxy-ethyl)-phenyl boronic acid: What Researchers and Procurement Teams Must Know Before Sourcing


3-(1-Carboxy-ethyl)-phenyl boronic acid (CAS not specified in primary sources, molecular formula C9H11BO4, molecular weight 193.99 g/mol) is a meta-substituted arylboronic acid featuring a chiral 1-carboxyethyl side chain directly attached to the phenyl ring. The compound belongs to the broader class of carboxy-functionalized phenylboronic acids, which are widely utilized as reversible covalent binders for cis-diol-containing molecules [1], as intermediates in Suzuki-Miyaura cross-coupling reactions [2], and as chiral building blocks in asymmetric synthesis [3]. The specific substitution pattern—a meta-oriented 1-carboxyethyl group bearing an α-chiral center—distinguishes this compound from simpler carboxyphenylboronic acids and from the isomeric 2-carboxyethyl analogs, imparting distinct physicochemical and stereochemical properties that directly influence its performance in key research and industrial applications [4].

3-(1-Carboxy-ethyl)-phenyl boronic acid: Why Generic or Isomeric Substitution Is a Scientific and Procurement Risk


Phenylboronic acids bearing carboxyalkyl substituents cannot be treated as interchangeable commodities. The position of substitution (ortho, meta, para) and the length/stereochemistry of the alkyl spacer profoundly alter three critical performance parameters: (1) the acidity (pKa) of the boronic acid moiety, which governs the pH window for optimal diol binding [1]; (2) the binding affinity and selectivity for specific cis-diol targets, which varies non-linearly with pKa and substitution pattern [2]; and (3) the compound's suitability for stereoselective transformations, where the chiral 1-carboxyethyl group of the target compound provides a functional handle absent in achiral 3-carboxyphenylboronic acid or the isomeric 2-carboxyethyl analogs [3]. Substituting a cheaper, more readily available analog—such as 3-carboxyphenylboronic acid or 4-(2-carboxyethyl)phenylboronic acid—without verifying the equivalence of these parameters can lead to failed binding assays, low-yielding coupling reactions, or loss of chiral integrity in downstream products [4].

3-(1-Carboxy-ethyl)-phenyl boronic acid: Comparative Performance Evidence for Informed Sourcing Decisions


3-(1-Carboxy-ethyl)-phenyl boronic acid vs. 3-Carboxyphenylboronic acid: Predicted pKa and Optimal Diol-Binding pH Window

The acidity (pKa) of the boronic acid moiety is a primary determinant of the pH range over which effective diol binding occurs. Based on Hammett substituent constant analysis for meta-substituted phenylboronic acids, the 1-carboxyethyl substituent (σₘ ≈ -0.07 for -CH₂COOH; adjusted for the α-methyl group) is expected to increase the pKa by approximately 0.3–0.5 units relative to the directly attached carboxyl group in 3-carboxyphenylboronic acid (σₘ ≈ 0.37 for -COOH) [1]. While experimental pKa data for the target compound are not reported in the primary literature, predicted values for structurally analogous 4-(2-carboxyethyl)phenylboronic acid (pKa = 4.63 ± 0.10) [2] and 2-(2-carboxyethyl)phenylboronic acid pinacol ester (pKa = 4.62 ± 0.10) suggest that the target compound's pKa will fall in the range of approximately 8.5–9.0, compared to 3-carboxyphenylboronic acid's predicted pKa of approximately 8.0–8.4. This higher pKa shifts the optimal binding pH window upward by 0.5–1.0 pH units, making the target compound more suitable for applications requiring diol complexation under mildly alkaline conditions where the 3-carboxyphenyl analog may exhibit reduced binding efficiency [3].

Boronic acid pKa Diol binding Sensor design Glycoprotein enrichment

3-(1-Carboxy-ethyl)-phenyl boronic acid vs. Phenylboronic acid: Relative Binding Affinity for Catechol and Diol-Containing Targets

The equilibrium binding constant (K) for boronic acid–diol complexation is strongly influenced by the electronic nature of substituents on the phenyl ring. Phenylboronic acid binds catechol with K ≈ 800 M⁻¹ in aqueous solution at pH 7.4 [1]. The introduction of an electron-withdrawing carboxyalkyl substituent at the meta position is expected to lower the pKa of the boronic acid moiety (relative to unsubstituted phenylboronic acid, pKa ≈ 8.8) [2], thereby increasing the fraction of the more reactive boronate anion at physiological pH. While direct binding measurements for 3-(1-carboxy-ethyl)-phenyl boronic acid are not available in the primary literature, class-level structure–activity relationships established across 25 arylboronic acids demonstrate that meta-substituents with Hammett σₘ values in the range of –0.1 to +0.4 produce catechol binding constants 2- to 5-fold higher than unsubstituted phenylboronic acid under identical pH conditions [3]. Based on this correlation, the target compound is predicted to exhibit a catechol binding constant in the range of 1,500–4,000 M⁻¹ at pH 7.4, representing a substantial improvement over the parent phenylboronic acid and positioning it as a superior recognition element for diol-containing analytes [4].

Boronic acid-diol binding Affinity chromatography Carbohydrate sensing Drug delivery

3-(1-Carboxy-ethyl)-phenyl boronic acid vs. 3-(2-Carboxyethyl)phenylboronic acid: Implications for Serine Protease Inhibition and Selectivity

The isomeric compound 3-(2-carboxyethyl)phenylboronic acid (CAS 693803-17-7) has been characterized as a reversible covalent inhibitor of serine proteases, including trypsin and chymotrypsin, through formation of a tetrahedral boronate adduct with the catalytic serine residue . The 2-carboxyethyl spacer positions the boronic acid warhead optimally for engagement with the enzyme active site. In contrast, the target compound 3-(1-carboxy-ethyl)-phenyl boronic acid features a one-carbon spacer with an α-chiral methyl substituent, which alters both the geometric reach of the boronic acid and the stereoelectronic environment of the binding interaction. While direct comparative IC50 or Ki data are not available in the open literature, the structural difference is mechanistically significant: the shorter, chiral spacer is expected to produce a distinct inhibition profile and potentially higher selectivity among serine hydrolase family members due to steric constraints in the active site cleft [1]. This differentiation is critical for structure-based drug design programs where isomeric purity and specific stereochemistry are non-negotiable parameters [2].

Serine protease inhibition Boronic acid inhibitors Enzyme kinetics Drug discovery

3-(1-Carboxy-ethyl)-phenyl boronic acid vs. 4-(2-Carboxyethyl)phenylboronic acid: Differential In Vivo Biodistribution and Cellular Uptake in BNCT Applications

In a comparative study of dopamine conjugates as boron carriers for BNCT, 4-(2-carboxyethyl)benzeneboronic acid (CEBA) was coupled to dopamine to yield dopamine–CEBA, while p-carboxyphenylboronic acid (PCBA) was used to synthesize dopamine–PCBA [1]. In vivo biodistribution studies in Balb/c and DDY mice bearing implanted CT26 tumors revealed that dopamine–CEBA exhibited significantly lower systemic toxicity than dopamine–PCBA, as assessed by MTT cell viability assays and overall animal tolerability [2]. The extended 2-carboxyethyl spacer in CEBA alters the lipophilicity and charge distribution of the conjugate, affecting both cellular uptake kinetics and off-target accumulation. By extrapolation, 3-(1-carboxy-ethyl)-phenyl boronic acid—with its unique meta-substitution and chiral 1-carboxyethyl group—is expected to confer distinct pharmacokinetic and biodistribution properties compared to the para-substituted 2-carboxyethyl analog, offering an orthogonal vector for tuning boron delivery in BNCT research programs [3].

Boron neutron capture therapy BNCT Boron carriers Tumor targeting

3-(1-Carboxy-ethyl)-phenyl boronic acid vs. Simple Carboxyphenylboronic acids: Differential Crystallinity and Handling Properties

The physical form of a boronic acid reagent—crystalline vs. amorphous, melting point, hygroscopicity—directly impacts ease of handling, long-term storage stability, and suitability for automated solid-dispensing workflows. The extended ethyl chain in 3-(1-carboxy-ethyl)-phenyl boronic acid is predicted to reduce crystallinity and lower the melting point relative to the more rigid 3-carboxyphenylboronic acid analog [1]. While the target compound's exact melting point is not reported in primary sources, structurally related analogs provide a reference: 3-(2-carboxyethyl)phenylboronic acid melts at 166–169°C , whereas 3-carboxyphenylboronic acid typically decomposes above 220°C . The lower melting point and reduced crystallinity of the carboxyethyl-substituted compounds correlate with improved solubility in organic solvents and more consistent weighing and transfer characteristics in automated synthesis platforms [2].

Crystallinity Melting point Solid-state properties Formulation

3-(1-Carboxy-ethyl)-phenyl boronic acid: Where Structural Specificity Delivers Measurable Advantage


Asymmetric Synthesis and Chiral Building Block Applications

The chiral 1-carboxyethyl substituent of 3-(1-carboxy-ethyl)-phenyl boronic acid provides a stereochemical handle for asymmetric transformations, including enantioselective Suzuki couplings and the construction of configurationally stable boron stereogenic centers [1]. In contrast to achiral 3-carboxyphenylboronic acid or the isomeric 2-carboxyethyl analogs, this compound can serve as a precursor to chiral boronate esters or as a resolving agent for racemic diols and amines, enabling the synthesis of enantiomerically enriched pharmaceutical intermediates and natural product derivatives [2].

Boronic Acid-Based Sensors and Affinity Materials Requiring Specific pKa Tuning

For applications requiring diol binding in mildly alkaline conditions (pH 8.0–9.0)—such as glycoprotein enrichment from serum or carbohydrate sensing in physiological buffers—the predicted pKa of 3-(1-carboxy-ethyl)-phenyl boronic acid offers a superior operational pH window compared to the more acidic 3-carboxyphenylboronic acid [1]. This compound is therefore a preferred recognition element for designing boronate affinity matrices, fluorescent sensors, and glucose-responsive hydrogels intended for use at elevated pH where simpler analogs exhibit suboptimal binding efficiency [2].

Medicinal Chemistry: Serine Hydrolase Inhibitor Development

The unique spacer geometry and chiral nature of the 1-carboxyethyl group differentiate this compound from the known serine protease inhibitor 3-(2-carboxyethyl)phenylboronic acid [1]. Medicinal chemists exploring novel boronic acid warheads for enzyme inhibition should prioritize this scaffold when seeking to probe the stereoelectronic requirements of the target active site, as the α-chiral center may confer improved selectivity among closely related hydrolase family members [2].

Boron Neutron Capture Therapy (BNCT) Agent Development

The distinct meta-substitution pattern and chiral 1-carboxyethyl linker of this compound provide an alternative vector for tuning the biodistribution and cellular uptake of boron-containing conjugates relative to the para-substituted 2-carboxyethyl analogs previously evaluated in murine tumor models [1]. Researchers developing next-generation BNCT agents should consider 3-(1-carboxy-ethyl)-phenyl boronic acid as a building block for exploring structure–activity relationships governing tumor-selective boron accumulation and reduced systemic toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Carboxy-ethyl)-phenyl boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.